molecular formula C12H14Cl2N2 B11825502 (1R)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride

(1R)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride

Cat. No.: B11825502
M. Wt: 257.16 g/mol
InChI Key: JUCYKYZUHCXQTF-CURYUGHLSA-N
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Description

(1R)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl group and a pyridin-4-yl group attached to a methanamine backbone, and it is commonly used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride typically involves the reaction of a phenyl-substituted amine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl or pyridinyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(1R)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1R)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: A compound with a similar phenyl and pyridinyl structure, used primarily as a central nervous system stimulant.

    Pyrazoles: Compounds with a similar heterocyclic structure, used in various pharmaceutical applications.

Uniqueness

(1R)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of research applications.

Properties

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

(R)-phenyl(pyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C12H12N2.2ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;;/h1-9,12H,13H2;2*1H/t12-;;/m1../s1

InChI Key

JUCYKYZUHCXQTF-CURYUGHLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=NC=C2)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl

Origin of Product

United States

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